N-Ethyl-N-phenylethylenediamine
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Overview
Description
N-Ethyl-N-phenylethylenediamine is a chemical compound with the formula C12H20N2 . It is a derivative of ethylenediamine, where one of the hydrogen atoms in the amine groups is substituted by an ethyl group and the other by a phenyl group .
Molecular Structure Analysis
The molecular structure of this compound consists of a central ethylenediamine moiety, with one amine group substituted by an ethyl group and the other by a phenyl group . This results in a molecule with a total molecular weight of 192.3006 .Scientific Research Applications
1. Stereochemistry in Coordination Chemistry
- The study of [Co(acac)2(N-phenylethylenediamine)]+ complexes revealed insights into the stereochemistry of coordination compounds. These complexes were separated into racemic pairs of diastereomers, showing stable behavior in acidic water but epimerizing in neutral or basic water. This research helps understand isomer distributions and stereochemical behavior in coordination chemistry (Ouyang, Kojima, & Fujita, 1986).
2. Intramolecular Reactions in Organic Chemistry
- N-Ethyl-N-phenylethylenediamine derivatives have been studied in the context of intramolecular N → N′ benzoyl migrations in acidic media. These studies contribute to understanding reaction mechanisms and the formation of various organic compounds (Fernández, Perillo, & Lamdan, 1978).
3. Synthesis of Piperidine Derivatives
- This compound has been used in the synthesis of piperidinol derivatives, which are of interest for their potential physiological properties. This indicates its utility in the synthesis of complex organic molecules (Itoh, 1962).
4. Hydrolysis Studies in Inorganic Chemistry
- Research on the hydrolysis of Pt(L)X2 complexes, where L includes ethylenediamine derivatives like this compound, has contributed to the understanding of hydrolysis reactions in inorganic chemistry. This has implications for the synthesis and stability of metal complexes (Rochon, Melanson, & Morneau, 1992).
5. Novel Decarboxylative Reactions
- The study of the decarboxylative N-alkylation reactions involving this compound has provided insights into novel organic reactions and their pharmacological properties (Grier, 1964).
6. Thermal Degradation Studies
- This compound has been a subject in the study of the thermal degradation of ethylene bis(N-phenylcarbamate), contributing to understanding the decomposition processes of polymers (Beachell & Son, 1964).
7. Pharmacological Properties of Diamines
- Research on a series of alkylene-α,β-diamines, including arylalkylenediamines, has explored their pharmacological properties, such as their potency and toxicity. This research is significant for medicinal chemistry and drug development (Lehmann & Randall, 1948).
8. Synthetic Chemistry Applications
- The reaction of fatty acids with ethylenediamine, including this compound derivatives, has been explored for the synthesis of various compounds, highlighting its role in synthetic chemistry (Kita, Yamada, & Wada, 1975).
Safety and Hazards
Future Directions
While specific future directions for N-Ethyl-N-phenylethylenediamine are not available, research in the field of controlled drug delivery systems, which often utilize similar compounds, is ongoing. Challenges include improving bioavailability, controlling release rates, and precisely targeting the delivery site for maximum efficacy and safety .
Mechanism of Action
Target of Action
N-Ethyl-N-phenylethylenediamine is an organic compound that has been found to interact with certain metal ions . The primary targets of this compound are Zn(2+) and Al(3+) ions . These ions play crucial roles in various biological processes, including enzymatic reactions and signal transduction.
Mode of Action
The interaction of this compound with its targets involves the formation of complexes with the metal ions . This interaction results in changes in the fluorescence properties of the compound, allowing it to function as a dual-mode ratiometric fluorescence “turn on” sensor for Zn(2+) and Al(3+) at two different wavelengths .
Pharmacokinetics
Based on its chemical structure, it can be hypothesized that it may have high gi absorption and could potentially permeate the blood-brain barrier . These properties could impact its bioavailability and distribution within the body.
Properties
{ "Design of the Synthesis Pathway": "The synthesis of N-Ethyl-N-phenylethylenediamine can be achieved through a multi-step process involving the reaction of various starting materials.", "Starting Materials": [ "Benzyl chloride", "Ethylamine", "Sodium hydroxide", "Hydrochloric acid", "Aniline" ], "Reaction": [ "Step 1: Benzyl chloride is reacted with ethylamine in the presence of sodium hydroxide to form N-ethylbenzylamine.", "Step 2: N-ethylbenzylamine is then reacted with aniline in the presence of hydrochloric acid to form N-Ethyl-N-phenyl-1,2-diaminoethane.", "Step 3: The final step involves the deprotonation of N-Ethyl-N-phenyl-1,2-diaminoethane using sodium hydroxide to form N-Ethyl-N-phenylethylenediamine." ] } | |
CAS No. |
23730-69-0 |
Molecular Formula |
C10H16N2 |
Molecular Weight |
164.25 g/mol |
IUPAC Name |
N'-ethyl-N'-phenylethane-1,2-diamine |
InChI |
InChI=1S/C10H16N2/c1-2-12(9-8-11)10-6-4-3-5-7-10/h3-7H,2,8-9,11H2,1H3 |
InChI Key |
NWQPERNHNMYVPS-UHFFFAOYSA-N |
SMILES |
CCNCCNC1=CC=CC=C1 |
Canonical SMILES |
CCN(CCN)C1=CC=CC=C1 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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